Cas no 782-76-3 (2-(((4-methylphenyl)imino)methyl)phenol)

2-(((4-methylphenyl)imino)methyl)phenol structure
782-76-3 structure
Product Name:2-(((4-methylphenyl)imino)methyl)phenol
CAS No:782-76-3
MF:C14H13NO
MW:211.259123563766
CID:984151
PubChem ID:264356
Update Time:2025-04-20

2-(((4-methylphenyl)imino)methyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 2-(((4-methylphenyl)imino)methyl)phenol
    • 2-{[(4-methylphenyl)imino]methyl}phenol
    • 6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one
    • 4-methyl-1-aminobenzene-N-salicylidene
    • 4-methylphenylsalicylaldimine
    • N-Salicylidene-p-toluidine
    • 2-[(E)-[(4-methylphenyl)imino]methyl]phenol
    • MFCD00136156
    • 2-[(4-methylphenyl)iminomethyl]phenol
    • 782-76-3
    • 2-(p-tolyliminomethyl)phenol
    • 2-([(4-Methylphenyl)imino]methyl)phenol
    • Phenol,2-[[(4-methylphenyl)imino]methyl]-
    • N-2'-Hydroxybenzylidene-4-methylaniline
    • p-Tolylsalicylaldimine
    • Lumogen yellow 554(562)
    • 2-{(E)-[(4-methylphenyl)imino]methyl}phenol
    • (E)-2-((p-tolylimino)methyl)phenol
    • AKOS001744059
    • Salicylidene-p-methylaniline
    • Phenol, o-(N-p-tolylformimidoyl)-
    • AKOS016038010
    • NSC99418
    • (E)-2-((p-Tolylimino)methyl)phenol, AldrichCPR
    • N-p-Tolylsalicylideneamine
    • N-(O-Hydroxybenzylidene)-p-methylaniline
    • VS-02209
    • LXHFZWNBMULGIO-XNTDXEJSSA-N
    • N-Salicylidene-p-methylphenylamine
    • NSC-99418
    • Phenol, 2-[[(4-methylphenyl)imino]methyl]-
    • SCHEMBL2603636
    • N-p-Tolylsalicylaldimine
    • BBL009841
    • STK709414
    • Inchi: 1S/C14H13NO/c1-11-6-8-13(9-7-11)15-10-12-4-2-3-5-14(12)16/h2-10,16H,1H3/b15-10+
    • InChI Key: LXHFZWNBMULGIO-XNTDXEJSSA-N
    • SMILES: OC1C=CC=CC=1/C=N/C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 211.10000
  • Monoisotopic Mass: 211.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 32.6Ų

Experimental Properties

  • PSA: 32.59000
  • LogP: 3.45120

2-(((4-methylphenyl)imino)methyl)phenol Pricemore >>

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